molecular formula C7H7BCl2O3 B13985725 (2,3-Dichloro-5-methoxyphenyl)boronic acid CAS No. 1612184-07-2

(2,3-Dichloro-5-methoxyphenyl)boronic acid

Cat. No.: B13985725
CAS No.: 1612184-07-2
M. Wt: 220.84 g/mol
InChI Key: JGLNYWNCWVYSDE-UHFFFAOYSA-N
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Description

(2,3-Dichloro-5-methoxyphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a dichloromethoxyphenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2,3-Dichloro-5-methoxyphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2,3-dichloro-5-methoxyphenyl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This often involves continuous flow processes and the use of more robust catalysts and reaction conditions to ensure high yields and purity. The use of automated systems for reagent addition and product isolation is also common in industrial settings .

Mechanism of Action

The mechanism of action of (2,3-Dichloro-5-methoxyphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dichloro-5-methoxyphenyl)boronic acid is unique due to the presence of both chloro and methoxy substituents on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with specific functional groups .

Properties

CAS No.

1612184-07-2

Molecular Formula

C7H7BCl2O3

Molecular Weight

220.84 g/mol

IUPAC Name

(2,3-dichloro-5-methoxyphenyl)boronic acid

InChI

InChI=1S/C7H7BCl2O3/c1-13-4-2-5(8(11)12)7(10)6(9)3-4/h2-3,11-12H,1H3

InChI Key

JGLNYWNCWVYSDE-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1Cl)Cl)OC)(O)O

Origin of Product

United States

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